
1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as BHINDI, is a synthetic organic compound that belongs to the class of urea derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Applications De Recherche Scientifique
Molecular Rearrangements and Derivatives
- Rearrangement to New Indole and Imidazolinone Derivatives : A study explored the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to the formation of indol-3-yl-ureas and imidazolinone derivatives. This process highlights the synthetic versatility of urea-based compounds in creating bioactive molecules (Klásek et al., 2007).
DNA Interaction and Biological Activity
- Interaction with DNA : Another research focused on the interaction of Schiff bases containing urea derivatives with DNA, showing potential for designing molecules with specific biological activities. These interactions were characterized using various spectroscopic methods, indicating an intercalative mode of binding to DNA, which is essential for the development of new therapeutic agents (Ajloo et al., 2015).
Synthesis and Applications in Materials Science
- Synthesis of Aliphatic Hydroxyethyl-substituted Ureas : The synthesis of hydroxyalkyl-substituted ureas demonstrates their importance in high-molecular-weight compound chemistry, such as modifying epoxy and urethane polymers to improve performance. This research underlines the compound's utility in materials science, offering insights into the adaptability and functionalization of urea derivatives for specific applications (Ignat’ev et al., 2015).
Antiproliferative and Antioxidant Activities
- Biological Evaluation of Urea Derivatives : Studies on urea and bis-urea derivatives, including their synthesis and biological evaluation, revealed their antiproliferative effects against various cancer cell lines. These derivatives exhibited selective toxicity, especially against breast carcinoma cells, indicating their potential as lead compounds in anticancer drug development. Additionally, some compounds showed significant antioxidant activity, suggesting a dual role in therapeutic applications (Perković et al., 2016).
Coordination Chemistry and Catalysis
- Dinickel(II) Complexes with Urea Coordination : Research into dinickel(II) complexes involving urea-coordinated binucleating ligands reveals the structural and magnetic properties of these compounds. Such studies contribute to our understanding of coordination chemistry and the potential applications of these complexes in catalysis, material science, and possibly as models for biological systems (Mochizuki et al., 2013).
Propriétés
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-23-11-8-19-12-14(13-4-2-3-5-15(13)19)17-16(22)18(6-9-20)7-10-21/h2-5,12,20-21H,6-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIWVBCAAYJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)
![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)
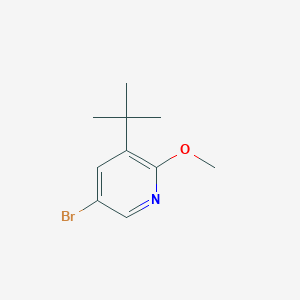
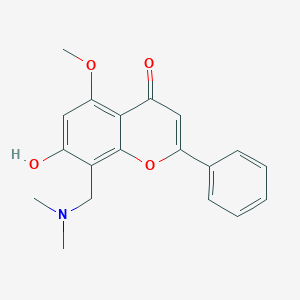
![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2628459.png)
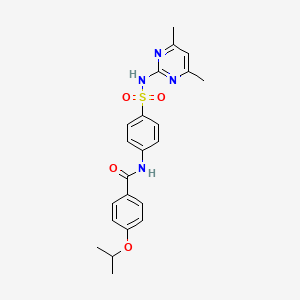

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2628462.png)
![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)
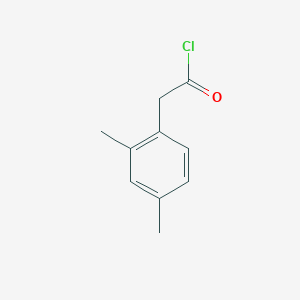
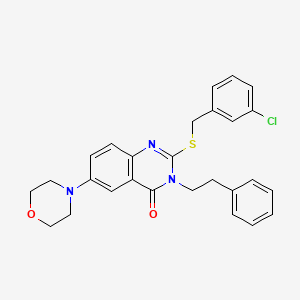
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2628467.png)

